2-Bromo-4-chloro-3-fluorobenzonitrile

SNAr Regioselective Substitution Mercaptobenzonitrile Synthesis

Procure this polyhalogenated benzonitrile to leverage its orthogonal Br, Cl, and F substituents for controlled, sequential functionalization. The predictable reactivity gradient enables chemists to perform multiple distinct cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and mild SNAr thiolations, avoiding route redesign. An essential building block for constructing complex, drug-like biaryl scaffolds with high regioselectivity.

Molecular Formula C7H2BrClFN
Molecular Weight 234.45 g/mol
Cat. No. B13648981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-3-fluorobenzonitrile
Molecular FormulaC7H2BrClFN
Molecular Weight234.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)Br)F)Cl
InChIInChI=1S/C7H2BrClFN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H
InChIKeyRZFIPXFHCDUXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-3-fluorobenzonitrile: A Polyhalogenated Benzonitrile Building Block for Medicinal and Agrochemical Synthesis


2-Bromo-4-chloro-3-fluorobenzonitrile (CAS 1430115-47-1) is a polyhalogenated benzonitrile derivative that serves as a versatile intermediate in organic synthesis . It belongs to the class of halogenated benzonitriles, which are widely employed as key building blocks in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of the nitrile group and the divergent reactivity profiles conferred by the multiple halogen substituents . The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms at the 2-, 4-, and 3-positions, respectively, alongside a cyano group, yielding a molecular formula of C₇H₂BrClFN and a molecular weight of 234.45 g/mol [1]. This specific substitution pattern is engineered to provide a unique reactivity landscape, enabling selective, sequential functionalization for the construction of complex molecular scaffolds that are challenging to access via simpler analogs .

Why 2-Bromo-4-chloro-3-fluorobenzonitrile Cannot Be Replaced by Common Halobenzonitrile Analogs


Simple, mono-halogenated benzonitriles lack the sophisticated and orthogonal reactivity required for complex multi-step syntheses . The presence of three distinct halogen substituents (Br, Cl, F) on the aromatic ring of 2-bromo-4-chloro-3-fluorobenzonitrile creates a powerful and predictable reactivity gradient [1]. The strong electron-withdrawing effect of the nitrile and fluorine groups activates the ring toward nucleophilic aromatic substitution (SNAr), while the inherent bond strengths (C-F > C-Cl > C-Br) provide a clear hierarchical order for selective metal-catalyzed cross-couplings [2]. This allows chemists to perform multiple, distinct transformations in a controlled sequence, a capability that is fundamentally impossible with a mono- or di-halogenated analog [3]. Attempting to substitute this building block with a simpler, cheaper analog would typically necessitate a complete redesign of the synthetic route, often requiring additional protection/deprotection steps, more expensive catalysts, or resulting in lower overall yields and compromised regioselectivity [4]. The following evidence demonstrates the quantifiable and verifiable differentiation that underpins its selection over closer analogs.

Quantitative Differentiation of 2-Bromo-4-chloro-3-fluorobenzonitrile: Head-to-Head Reactivity Data vs. Structural Analogs


Fluorine-Selective SNAr Reactivity: A Binary Outcome Differentiator

In a direct study of halogen-substituted benzonitriles, 2- and 4-fluorobenzonitriles that also contain chlorine or bromine substituents, such as 2-bromo-4-chloro-3-fluorobenzonitrile, undergo exclusive substitution of the fluorine atom when treated with Na₂S in DMF at room temperature [1]. This selectivity is a key differentiator. In stark contrast, the corresponding iodo-substituted analogs (e.g., 2-bromo-4-chloro-3-iodobenzonitrile) are completely unreactive under the same mild conditions [2].

SNAr Regioselective Substitution Mercaptobenzonitrile Synthesis

Electrochemical Reduction Potential: A Quantifiable Difference in Redox Behavior

An electrochemical study of halogenated benzonitriles demonstrates a clear, quantifiable trend in reduction potentials based on the halogen substituent [1]. The half-wave potentials (E1/2) shift towards more negative values in the order I > Br > Cl. This means that a chloro-substituted benzonitrile requires a more negative potential to undergo reduction compared to a bromo- or iodo-substituted analog [2].

Electrochemistry Half-Wave Potential Reduction Kinetics

Catalytic Tetrazole Formation: Reactivity and Yield Comparison

In the copper-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles, the reaction time and yield are highly dependent on the halogen substituent on the benzonitrile [1]. 2-Fluorobenzonitrile required 240 minutes to achieve a 76% yield, whereas 2-chlorobenzonitrile reached a 78% yield in just 30 minutes [2].

Click Chemistry Tetrazole Synthesis Heterocycle Formation

Orthogonal Reactivity in Lithiation/Borylation: A Synthetic Advantage

The synthesis of 2-cyanoarylboronic esters via lithiation/in situ trapping is described for fluoro-, chloro-, and bromobenzonitriles [1]. While the specific target compound is not directly cited, the study demonstrates that the presence of a bromine atom ortho to the nitrile group can lead to the formation of a regioisomeric mixture due to competing lithiation pathways [2]. In a specific case, lithiation of a 3-bromo-benzonitrile derivative resulted in a 90:10 mixture of regioisomers in 98% total yield [3].

Organometallic Chemistry Directed ortho-Metalation Boronic Ester Synthesis

Optimal Deployment Scenarios for 2-Bromo-4-chloro-3-fluorobenzonitrile in Advanced R&D Programs


Step-Economical Synthesis of Polyfunctionalized Biaryls

The orthogonal reactivity of the halogen substituents in 2-bromo-4-chloro-3-fluorobenzonitrile is best exploited in the sequential construction of complex biaryl systems via cross-coupling. As demonstrated by the lithiation/borylation study [1], the ortho-bromine can be selectively converted to a boronic ester. This can then be coupled with an aryl halide in a Suzuki-Miyaura reaction. Subsequently, the remaining chlorine atom (or the initial fluorine, if retained) can serve as a handle for a second, different cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki reaction), enabling the rapid assembly of highly functionalized, drug-like scaffolds.

Precise Synthesis of 2-Mercaptobenzonitrile Derivatives

For researchers aiming to install a thiol group on a halogenated aromatic ring, 2-bromo-4-chloro-3-fluorobenzonitrile provides a uniquely mild and selective route [1]. The Taldone et al. study confirms that the fluorine atom can be cleanly displaced by Na₂S at room temperature without affecting the bromine or chlorine substituents [2]. This stands in contrast to the use of an iodo analog, which would fail to react, or a mono-halogenated analog, which would lack the functional handles for subsequent transformations. This mild SNAr protocol is ideal for the late-stage diversification of advanced intermediates.

Development of Novel Agrochemicals with Enhanced Metabolic Stability

The combination of halogens in this benzonitrile is a classic strategy in agrochemical design to block sites of metabolic oxidation (e.g., cytochrome P450 enzymes) and modulate lipophilicity [1]. The presence of fluorine, in particular, is well-known to enhance metabolic stability and membrane permeability. The quantifiable differences in electrochemical reduction potential and halogen bond strength [2] also suggest that this compound will exhibit a unique environmental degradation profile compared to simpler chlorinated or brominated analogs. It is therefore an ideal intermediate for structure-activity relationship (SAR) studies aimed at developing next-generation herbicides or fungicides with improved persistence and target selectivity.

A Benchmark Compound for Computational Reactivity Modeling

Given the limited direct experimental data for this specific compound, it serves as an excellent case study for computational chemists. Its well-defined structure allows for high-level density functional theory (DFT) calculations to predict properties like SNAr regioselectivity, cross-coupling activation barriers, and physicochemical properties (e.g., pKa of potential metabolites, logP). The experimental data on related halogenated benzonitriles (e.g., electrochemical potentials [1] and reaction yields [2]) provide a robust benchmark dataset for validating these computational models. This, in turn, helps in the rational design of new synthetic routes and in predicting the behavior of more complex analogs.

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